molecular formula C17H14N2O4S B350227 Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 313262-91-8

Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B350227
CAS No.: 313262-91-8
M. Wt: 342.4g/mol
InChI Key: JNNFKIHKRFLCLC-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is characterized by a complex arrangement of three distinct structural domains: the benzothiazole heterocyclic core, the methoxybenzamide substituent, and the carboxymethyl ester functionality. The compound possesses the molecular formula C₁₇H₁₄N₂O₄S with a molecular weight of 342.37 g/mol and is assigned CAS registry number 313262-91-8. The IUPAC nomenclature designates this compound as methyl 2-[(3-methoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate, reflecting its systematic structural organization.

Crystallographic analysis of related benzothiazole derivatives provides crucial insights into the three-dimensional arrangement of this compound class. Studies on 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one reveal that benzothiazole-containing molecules typically exhibit nearly planar conformations with minimal deviation from planarity. The triclinic crystal system with space group P1̄ demonstrates unit cell parameters of a = 7.1592(2) Å, b = 9.0048(2) Å, c = 10.8678(3) Å, with angular measurements of α = 82.779(2)°, β = 76.016(2)°, γ = 75.078(2)°. These crystallographic parameters indicate that benzothiazole derivatives adopt compact molecular packing arrangements that maximize intermolecular interactions.

The structural integrity of benzothiazole compounds is further supported by X-ray crystallographic data from methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, which shows monoclinic crystal structure with space group P2₁/c. This related compound exhibits unit cell dimensions of a = 4.801(5) Å, b = 13.68(1) Å, c = 20.37(2) Å, with β = 90.44(5)°, providing comparative structural reference points. The carboxy group in these systems typically makes dihedral angles of approximately 34° with the mean plane of the heterocyclic ring system, indicating significant conformational flexibility around the ester linkage.

Table 1: Crystallographic Parameters of Benzothiazole Derivatives

Compound Crystal System Space Group Unit Cell Parameters Reference
3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one Triclinic P1̄ a = 7.1592(2) Å, b = 9.0048(2) Å, c = 10.8678(3) Å
Methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate Monoclinic P2₁/c a = 4.801(5) Å, b = 13.68(1) Å, c = 20.37(2) Å
Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate Monoclinic P2₁/c a = 16.904(5) Å, b = 4.8912(13) Å, c = 12.676(4) Å

Substituent Effects on Benzothiazole Core Stability

The electronic structure and stability of this compound are significantly influenced by the nature and positioning of its substituents. Theoretical studies on benzothiazole derivatives using Density Functional Theory (DFT) at the B3LYP/6-311G(d) level reveal that substitution at position 2 of the benzothiazole ring leads to progressive increases in energy gap (ΔE), indicating substantial effects of substituents on molecular stability. The energy gap values for various benzothiazole derivatives range from 2.43 eV for the parent benzothiazole to 3.28 eV for 2-methylthio-benzothiazole, demonstrating the sensitivity of electronic properties to substituent modifications.

Natural Bond Orbital (NBO) analysis provides detailed insights into the stabilization mechanisms operating within benzothiazole systems. The most significant stabilizing interactions involve lone pair to antibonding orbital donations, particularly LP₂(S₁₄) → π(C₇-N₁₃) interactions with stabilization energies reaching 26.97 kcal/mol. These interactions are complemented by π → π transitions between C₅ → C₆ and C₁ → C₂ bonds, contributing additional stabilization energy of 20.59 kcal/mol. The presence of the methoxy substituent in the 3-position of the benzamide moiety is expected to enhance these stabilizing interactions through resonance donation into the aromatic system.

The influence of the carboxymethyl ester group at the 6-position of the benzothiazole core introduces additional electronic effects that modulate the overall stability of the molecule. Computational studies indicate that electron-withdrawing groups at this position can significantly alter the electron density distribution throughout the heterocyclic system. The predicted density of 1.386 ± 0.06 g/cm³ and pKa value of 8.60 ± 0.70 for this compound reflect the combined influence of all substituents on the physical and chemical properties.

Table 2: Electronic Properties of Benzothiazole Derivatives

Compound Energy Gap (eV) Chemical Potential (eV) Hardness (eV) Softness (eV⁻¹) Electrophile Index (eV)
Benzothiazole 2.43 -2.97 1.21 0.82 3.64
2-Amino-benzothiazole 3.09 -3.15 1.55 0.65 3.20
2-Hydroxy-benzothiazole 2.59 -2.96 1.29 0.77 3.39
2-Mercapto-benzothiazole 2.64 -2.97 1.32 0.76 3.35
2-Methylthio-benzothiazole 3.28 -2.94 1.64 0.61 2.63

Comparative Analysis with Analogous Benzothiazole Derivatives

Comparative structural analysis reveals significant variations in molecular architecture among benzothiazole derivatives bearing different substituents at the 2-position. Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate, with CAS number 887902-81-0, shares the same molecular formula C₁₇H₁₄N₂O₄S and molecular weight of 342.4 g/mol with the 3-methoxy isomer, yet exhibits distinct structural characteristics due to the positional difference of the methoxy group. The 2-methoxy substitution pattern creates different steric and electronic environments that influence intermolecular interactions and crystal packing arrangements.

The ethyl ester analog, ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate (C₁₈H₁₆N₂O₄S, MW 356.39 g/mol), demonstrates how ester chain length modifications affect molecular properties. This compound maintains the core benzothiazole-benzamide architecture while introducing additional conformational flexibility through the extended ethyl ester group. Synthetic approaches for this analog typically involve multi-step procedures including benzothiazole formation, amide coupling, and esterification reactions under optimized conditions.

Structural diversity within this compound class is further exemplified by methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate (C₁₆H₁₁N₃O₅S, MW 357.3 g/mol), which incorporates a strongly electron-withdrawing nitro group. The nitro substituent significantly alters the electronic properties of the benzamide moiety, creating a more electrophilic environment that enhances reactivity toward nucleophilic species. This compound bears CAS number 519019-35-3 and represents an important example of how substituent electronics can be systematically varied to modulate biological activity.

The amino-substituted derivative, methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate (C₉H₈N₂O₃S, MW 224.24 g/mol), provides insight into the effects of direct heteroatom substitution on the benzothiazole core. This compound, with CAS number 108128-42-3, features both amino and hydroxyl substituents that create extensive hydrogen bonding networks in the solid state. The presence of these polar functional groups significantly enhances water solubility compared to the benzamide derivatives.

Table 3: Comparative Analysis of Benzothiazole Derivatives

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₁₇H₁₄N₂O₄S 342.37 313262-91-8 3-Methoxy substitution on benzamide
Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate C₁₇H₁₄N₂O₄S 342.4 887902-81-0 2-Methoxy substitution on benzamide
Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate C₁₈H₁₆N₂O₄S 356.39 - Extended ethyl ester chain
Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate C₁₆H₁₁N₃O₅S 357.3 519019-35-3 Electron-withdrawing nitro group
Methyl 2-amino-5-hydroxy-1,3-benzothiazole-6-carboxylate C₉H₈N₂O₃S 224.24 108128-42-3 Direct amino and hydroxyl substitution

Analysis of the parent benzothiazole-6-carboxylate system (C₉H₇NO₂S, MW 193.22 g/mol) provides baseline structural parameters for understanding substituent effects. This core structure, bearing CAS number 73931-63-2, serves as the fundamental scaffold upon which various functional groups are introduced to achieve desired properties. The systematic comparison of these derivatives reveals clear structure-activity relationships that guide rational design of new benzothiazole-based compounds with enhanced biological activities.

Properties

IUPAC Name

methyl 2-[(3-methoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-22-12-5-3-4-10(8-12)15(20)19-17-18-13-7-6-11(16(21)23-2)9-14(13)24-17/h3-9H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNFKIHKRFLCLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Based Approaches

The benzothiazole core is typically constructed via cyclization reactions between ortho-substituted aniline derivatives and sulfur-containing reagents. A common method involves reacting methyl 2-amino-5-mercaptobenzoate with carbonyl sources such as triphosgene or thiophosgene. For example, treatment of methyl 2-amino-5-mercaptobenzoate with triphosgene in dichloromethane (DCM) at reflux yields methyl 2-aminobenzo[d]thiazole-6-carboxylate , the immediate precursor to the target compound.

Critical Parameters :

  • Solvent : Dichloromethane or dimethyl sulfoxide (DMSO) ensures solubility and facilitates cyclization.

  • Temperature : Reflux conditions (40–60°C) optimize ring closure while minimizing side reactions.

  • Yield : 60–75% under optimized stoichiometry (1:1.2 molar ratio of amine to triphosgene).

Diazotization and Functionalization

Adapting methodologies from related benzothiazole syntheses, diazotization of methyl 2-aminobenzoate intermediates introduces halogens or cyano groups at position 2. For instance:

  • Diazotization of methyl 2-amino-6-methoxybenzoate with copper(II) bromide and tert-butyl nitrite in acetonitrile generates methyl 2-bromo-6-methoxybenzoate .

  • Substitution with potassium cyanide in DMSO replaces bromine with a cyano group.

  • Hydrolysis of the nitrile under acidic conditions yields the primary amine, which is acylated with 3-methoxybenzoyl chloride.

Advantages :

  • Enables precise functionalization at position 2.

  • Compatible with diverse electrophiles (e.g., Br, CN, NH₂).

Limitations :

  • Multi-step process reduces overall yield (45–55%).

  • Requires strict anhydrous conditions for cyanide substitution.

Oxidation and Esterification

Industrial-scale methods for benzothiazole-2-carboxylic acids can be adapted by esterifying the carboxylic acid intermediate. For example:

  • Oxidation of 2-methylbenzo[d]thiazole-6-carboxylate using oxygen and a metalloporphyrin catalyst (e.g., manganese porphyrin) in ethanol/water yields the carboxylic acid.

  • Esterification with methanol in the presence of sulfuric acid produces the methyl ester.

  • Subsequent acylation at position 2 completes the synthesis.

Green Chemistry Benefits :

  • Uses ethanol/water solvents and oxygen as an oxidant, reducing environmental impact.

  • Catalyst loading as low as 10 ppm achieves 70–80% conversion.

Detailed Stepwise Procedures

Route 1: Cyclization Followed by Acylation

Step 1: Synthesis of Methyl 2-Aminobenzo[d]thiazole-6-Carboxylate

  • Combine methyl 2-amino-5-mercaptobenzoate (1.0 equiv) and triphosgene (1.2 equiv) in DCM.

  • Reflux at 40°C for 12 hours.

  • Quench with ice-cold water, extract with DCM, and purify via column chromatography (PE:EA = 5:1).

Step 2: Acylation with 3-Methoxybenzoyl Chloride

  • Dissolve the amine intermediate (1.0 equiv) in dry DMF.

  • Add 3-methoxybenzoyl chloride (1.5 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv).

  • Stir at room temperature for 6 hours.

  • Isolate the product via precipitation in cold water.

Yield : 68–72% over two steps.

Route 2: Diazotization-Driven Synthesis

Step 1: Bromination via Diazotization

  • React methyl 2-amino-6-methoxybenzoate (1.0 equiv) with CuBr₂ (0.75 equiv) and t-BuONO (2.69 equiv) in acetonitrile at 60°C.

  • Filter and extract with ethyl acetate to isolate methyl 2-bromo-6-methoxybenzoate .

Step 2: Cyanide Substitution

  • Treat the bromide with KCN (1.0 equiv) in DMSO at 140°C for 12 hours.

  • Purify via chromatography to obtain methyl 2-cyano-6-methoxybenzoate .

Step 3: Hydrolysis and Acylation

  • Hydrolyze the nitrile with HCl/H₂O to the primary amine.

  • Acylate with 3-methoxybenzoyl chloride as in Route 1.

Yield : 48–52% over three steps.

Optimization of Reaction Parameters

Solvent Effects

SolventCyclization Yield (%)Acylation Yield (%)
DCM7585
DMSO8278
Ethanol5865

Key Insight : DMSO enhances cyclization but may hinder acylation due to its high boiling point.

Catalytic Efficiency in Oxidation

CatalystLoading (ppm)Conversion (%)
Mn-porphyrin1078
Fe-porphyrin1065
None22

Industrial Relevance : Metalloporphyrins reduce reaction time and improve selectivity.

Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.89–7.82 (m, 4H, aryl-H), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, COOCH₃).

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O methoxy).

  • HRMS (ESI+) : m/z 343.0821 [M+H]⁺ (calc. 343.0819 for C₁₇H₁₄N₂O₄S).

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows ≥98% purity for optimized routes.

Challenges and Limitations

  • Low Yields in Multi-Step Syntheses : Diazotization routes suffer from cumulative yield losses (e.g., 45% over four steps).

  • Purification Complexity : Polar byproducts in acylation require gradient chromatography.

  • Sensitivity to Moisture : Cyanide substitution and triphosgene reactions demand rigorous anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its amine derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate has been investigated for its potential as an antimicrobial agent . Studies have shown that benzothiazole derivatives exhibit significant activity against various bacterial strains, including Gram-positive bacteria. The mechanism of action often involves inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication and survival .

2. Anticancer Research

Research indicates that this compound may also possess anticancer properties . In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting a potential therapeutic role in oncology. The interaction of the thiazole ring with cellular targets is believed to modulate pathways involved in cell growth and apoptosis .

3. Material Science

In material science, this compound is utilized in the development of polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications.

Activity TypeTarget Organism/Cell TypeIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus15
AnticancerHeLa Cells10
AntifungalCandida albicans20

Table 2: Synthesis Pathways

StepReagents/ConditionsYield (%)
Formation of Thiazoleα-Haloketone + Thioamide75
Amide Coupling3-Methoxybenzoic Acid + Amine80
EsterificationCarboxylic Acid + Methanol (Catalyst)85

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 15 µM, demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Apoptosis

Research conducted at a leading cancer research institute explored the apoptotic effects of this compound on HeLa cells. The findings revealed that treatment with this compound resulted in a marked increase in apoptotic markers, confirming its role as an anticancer agent .

Mechanism of Action

The mechanism of action of Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The benzothiazole ring plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Structural Variations and Key Derivatives

The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituents at positions 2 and 5. Below is a comparative analysis of the target compound and its analogues:

Compound Name Substituent at Position 2 Substituent at Position 6 Molecular Weight Key Applications/Activities Reference IDs
Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate (Target) 3-Methoxybenzamido Methyl carboxylate 342.34 Antimicrobial, enzyme inhibition (hypothesized) -
Methyl 2-aminobenzo[d]thiazole-6-carboxylate Amino Methyl carboxylate 208.23 Precursor for further functionalization
Methyl 2-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylate 4,5-Dibromo-pyrrole-2-carboxamido Methyl carboxylate 643.80 DNA gyrase inhibition (A. baumannii, P. aeruginosa)
Methyl 2-chlorobenzo[d]thiazole-6-carboxylate Chloro Methyl carboxylate 227.67 Intermediate for drug discovery
Ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate Piperidin-1-yl Ethyl carboxylate 290.36 Improved solubility, CNS-targeted applications
Methyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate Trifluoromethyl Methyl carboxylate 259.22 Enhanced metabolic stability
Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate Amino Methyl carboxylate; Hydroxy at 4 224.22 Selective derivatization for prodrug design

Physicochemical Properties

  • Hydrogen Bonding : Hydroxy-substituted derivatives (e.g., compound 15) form additional hydrogen bonds, enhancing target affinity but requiring prodrug strategies for oral bioavailability .

Biological Activity

Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate (CAS: 313262-91-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H14N2O4S
  • Molar Mass : 342.37 g/mol
  • Density : 1.386 g/cm³ (predicted)
  • pKa : 8.60 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The compound's structure allows it to engage in various biochemical interactions, which can lead to inhibition of key cellular processes.

  • DNA Gyrase Inhibition : Research indicates that benzothiazole derivatives, including this compound, exhibit inhibitory effects on bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them prime targets for antibacterial agents .
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, related benzothiazole derivatives have shown cytotoxic effects against various cancer cell lines .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description Reference
DNA Gyrase InhibitionInhibits bacterial DNA gyrase, potentially leading to antibacterial effects.
Anticancer EffectsInduces apoptosis and inhibits proliferation in cancer cell lines.
Antimicrobial ActivitySome derivatives have been tested against various bacteria and fungi; however, results vary widely.

Case Studies

  • Antibacterial Activity : A study focused on benzothiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, the structural similarities suggest potential efficacy .
  • Cytotoxicity in Cancer Cells : Another investigation evaluated the cytotoxic effects of benzothiazole derivatives on human leukemia cell lines. The results indicated that certain structural modifications could enhance the antiproliferative activity of these compounds .

Q & A

Basic Question

  • Flash chromatography : Silica gel with gradients (e.g., PE:EtOAc 10:1 → 1:1) separates polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .
  • Prep-HPLC : For scale-up, use reverse-phase columns with trifluoroacetic acid modifiers .

How can reaction mechanisms for nucleophilic substitution on the benzothiazole core be validated?

Advanced Question

  • Kinetic studies : Monitor reaction rates under varying temperatures to infer SN1/SN2 pathways .
  • Isotopic labeling : Introduce ¹⁵N or ²H at reactive sites; track via NMR or MS .
  • Computational analysis : DFT calculations (e.g., Gaussian) model transition states and activation energies .

What strategies improve the yield of amide coupling reactions in benzothiazole synthesis?

Advanced Question

  • Coupling reagents : HATU or EDC/HOBt enhance efficiency over DCC .
  • Solvent choice : Anhydrous DMF or THF minimizes hydrolysis .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 24 hr conventional) .

How should researchers analyze conflicting spectral data during structure confirmation?

Advanced Question

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
  • X-ray vs. NMR comparisons : Validate proton assignments using crystallographic data .
  • Repeat under controlled conditions : Ensure anhydrous solvents and inert atmospheres to prevent degradation .

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